

FATP1-IN-1: A Potent Inhibitor for Obesity Research

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Application Notes and Protocols for Researchers

Introduction

Fatty Acid Transport Protein 1 (FATP1) is a key player in the development of diet-induced obesity and insulin resistance. As an insulin-sensitive long-chain fatty acid transporter, FATP1 facilitates the uptake of fatty acids into tissues like adipocytes and skeletal muscle.[1][2] Insulin signaling promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake.[1][2][3] Genetic deletion of FATP1 in mice has been shown to protect against high-fat diet-induced obesity, reduce intramuscular lipid accumulation, and improve insulin sensitivity.[1][4][5]

FATP1-IN-1 is a potent, small-molecule inhibitor of FATP1. It targets the acyl-CoA synthetase activity of FATP1, which is crucial for its function in fatty acid transport.[6][7] By inhibiting FATP1, **FATP1-IN-1** offers a pharmacological tool to investigate the role of fatty acid uptake in obesity and related metabolic disorders. These application notes provide detailed protocols for utilizing **FATP1-IN-1** in both in vitro and in vivo obesity research models.

Quantitative Data

The following table summarizes the in vitro potency and in vivo pharmacokinetic properties of **FATP1-IN-1**.

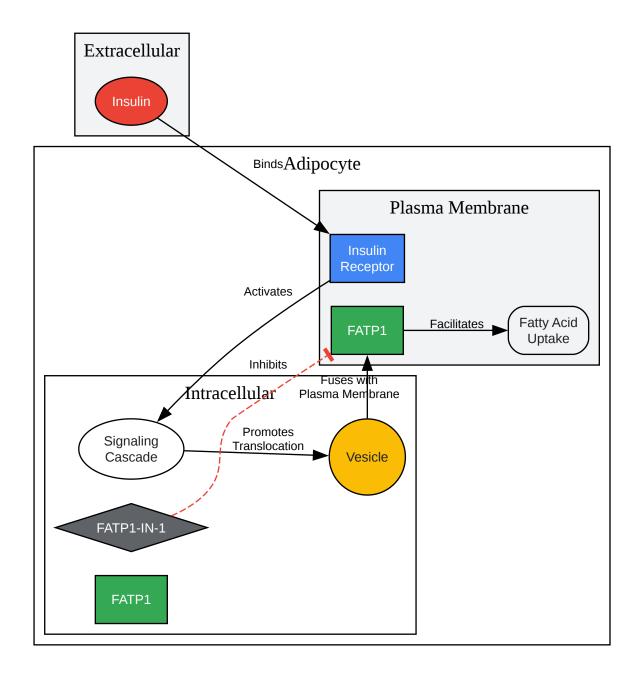


| Parameter | Species | Value | Reference |
|--|------------|----------|-----------|
| IC50 (Acyl-CoA Synthetase Activity) | Human | 0.046 μΜ | [6][8] |
| Mouse | 0.60 μΜ | [6][8] | |
| Pharmacokinetics (10 mg/kg, p.o.) | Mouse | [9] | |
| Cmax | 5.5 μg/mL | [9] | |
| AUC | 36 μg·h/mL | [9] | _ |
| Tmax | 0.33 hours | [9] | _ |

Signaling Pathway and Experimental Workflow FATP1 Signaling Pathway in Adipocytes

The following diagram illustrates the insulin-mediated translocation of FATP1 to the plasma membrane, leading to increased fatty acid uptake.





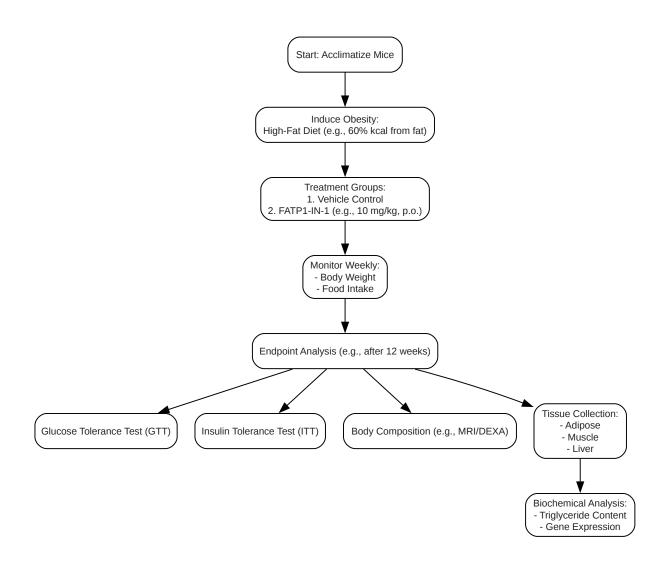
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Caption: Insulin-stimulated FATP1 translocation and inhibition by FATP1-IN-1.

Experimental Workflow for In Vivo Obesity Study

This diagram outlines the key steps in a diet-induced obesity study using **FATP1-IN-1**.





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Caption: Workflow for a diet-induced obesity study with **FATP1-IN-1**.

Experimental Protocols

In Vitro: Fatty Acid Uptake Assay in Adipocytes

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This protocol is adapted from studies on FATP1 knockout mice and is designed to assess the dose-response effect of **FATP1-IN-1** on fatty acid uptake.[1]

- 1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
- Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

2. FATP1-IN-1 Treatment:

- On the day of the assay, pre-incubate differentiated 3T3-L1 adipocytes with varying concentrations of **FATP1-IN-1** (e.g., 0.1 nM to 10 μM) or vehicle (DMSO) for 1-2 hours.
- 3. Fatty Acid Uptake Measurement:
- Prepare a fatty acid uptake solution containing a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) or a radiolabeled fatty acid (e.g., [14C]oleic acid) complexed to fatty acid-free BSA in Krebs-Ringer-HEPES (KRH) buffer.
- Wash the cells with KRH buffer.
- Add the fatty acid uptake solution and incubate for a short period (e.g., 1-5 minutes) at 37°C.
- Stop the uptake by adding ice-cold KRH buffer containing a fatty acid transport inhibitor (e.g., phloretin).
- Wash the cells multiple times with ice-cold KRH buffer to remove extracellular fatty acids.
- 4. Quantification:
- For fluorescently labeled fatty acids, lyse the cells and measure the fluorescence intensity using a plate reader.
- For radiolabeled fatty acids, lyse the cells and measure the radioactivity using a scintillation counter.



- Normalize the fatty acid uptake to the total protein content of each well.
- 5. Data Analysis:
- Plot the percentage of fatty acid uptake inhibition against the log concentration of FATP1-IN-1 to determine the IC50 value.

In Vitro: Acyl-CoA Synthetase Activity Assay

This protocol measures the enzymatic activity of FATP1 and its inhibition by **FATP1-IN-1**.[10] [11]

- 1. Enzyme Source:
- Use recombinant human or mouse FATP1, or cell lysates from cells overexpressing FATP1.
- 2. Reaction Mixture:
- Prepare a reaction buffer containing ATP, Coenzyme A (CoA), and a long-chain fatty acid substrate (e.g., palmitic acid).
- Add varying concentrations of **FATP1-IN-1** or vehicle to the reaction mixture.
- 3. Enzyme Reaction:
- Initiate the reaction by adding the enzyme source to the reaction mixture.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- 4. Detection of Acyl-CoA:
- The formation of acyl-CoA can be measured using several methods, including:
 - HPLC: Separate and quantify the acyl-CoA product.
 - Coupled-enzyme assay: Use subsequent enzymatic reactions that produce a detectable product (e.g., NADH).
 - Radiolabeling: Use a radiolabeled fatty acid and measure the incorporation into acyl-CoA.



5. Data Analysis:

- Calculate the rate of acyl-CoA formation.
- Determine the inhibitory effect of FATP1-IN-1 and calculate the IC50.

In Vivo: Diet-Induced Obesity Mouse Model

This protocol is a standard model to evaluate the efficacy of anti-obesity compounds and is adapted from studies on FATP1 knockout mice.[1][6]

- 1. Animals and Diet:
- Use male C57BL/6J mice, a common strain for obesity research.
- After a period of acclimatization, place the mice on a high-fat diet (HFD), typically providing 60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group should be fed a low-fat diet (LFD, 10% of calories from fat).

2. FATP1-IN-1 Administration:

- Once the mice on the HFD have developed a significant obese phenotype (e.g., ~20% greater body weight than LFD controls), randomize them into treatment groups.
- Administer FATP1-IN-1 (e.g., 10 mg/kg) or vehicle daily via oral gavage.
- 3. Monitoring and Measurements:
- Monitor body weight and food intake weekly.
- At the end of the treatment period, perform glucose and insulin tolerance tests to assess metabolic function.
- Measure body composition using techniques like MRI or DEXA to determine fat mass and lean mass.
- 4. Terminal Procedures:



- At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.
- Euthanize the mice and collect tissues such as liver, epididymal white adipose tissue, and skeletal muscle.
- Measure tissue triglyceride content and analyze gene expression of key metabolic markers via qPCR.
- 5. Expected Outcomes:
- Based on FATP1 knockout studies, treatment with **FATP1-IN-1** is expected to:
 - · Reduce HFD-induced body weight gain.
 - Decrease fat mass accumulation.
 - Improve glucose tolerance and insulin sensitivity.
 - Lower triglyceride content in muscle and potentially alter it in the liver.[1]

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